

In Vivo Efficacy of Fenugreek (*Trigonella foenum-graecum*) Extracts: A Comparative Guide

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Compound of Interest

Compound Name: *Trigonosin F*

Cat. No.: *B1174457*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of *Trigonella foenum-graecum* (fenugreek) extracts, with a focus on its testosterone-enhancing and anti-inflammatory properties. The information is compiled from a range of preclinical and clinical studies to support further research and development. The initial query for "**Trigonosin F**" did not yield a recognized compound; therefore, this guide focuses on the well-documented extracts of *Trigonella foenum-graecum*, the plant from which it is hypothesized the query originated.

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vivo studies, comparing the effects of fenugreek extracts to placebos and other alternative supplements.

Table 1: Effects on Testosterone Levels in Male Subjects

Intervention (Daily Dose)	Study Population	Duration	Key Findings
Fenugreek Seed Extract (Furosap™)	50 healthy males	12 weeks	- Free Testosterone: Increased by up to 46% in 90% of subjects. - Sperm Count: Improved in 85.4% of subjects.
Fenugreek Seed Extract (Trigozim®)	95 healthy males (40-80 years)	12 weeks	- Saliva Testosterone: Increased by 37.2% vs. placebo (at any dose). - Free Testosterone Index (FTI): Increased by 12.2% with 1800 mg dose.
Fenugreek Seed Extract	40 male albino rats	8 weeks	- Serum Testosterone: aqueous extract significantly increased testosterone levels.
Fenugreek Seed Extract vs. Ashwagandha	Systematic Review	N/A	- Both fenugreek and ashwagandha extracts show the most significant positive effects on testosterone concentrations among various herbal supplements.
Fenugreek Seed Extract vs. Tribulus terrestris	Comparative Review	N/A	- Fenugreek is suggested to support free testosterone through aromatase inhibition, while Tribulus terrestris is

proposed to enhance luteinizing hormone, affecting libido and erection quality.

Table 2: Anti-inflammatory Effects

Intervention (Dose)	Animal Model	Key Findings	Comparison
Methanolic Fenugreek Seed Extract (100 & 200 mg/kg)	Carrageenan-induced paw edema in rats	- Significant reduction in paw edema.	- Efficacy was not significantly different from ibuprofen and dexamethasone.
Petroleum Ether Fenugreek Seed Extract (0.5 mL/kg)	Carrageenan-induced paw edema in rats	- 37% reduction in paw inflammation.	- Contains anti-inflammatory linolenic and linoleic acids.
Hydroethanolic Fenugreek Seed Extract (100, 200, 400 mg/kg)	Carrageenan-induced peritonitis and air pouch inflammation in rats	- Significant decrease in cellular infiltration to the inflammatory site. - Improved antioxidant status (SOD, CAT).	- Broad anti-inflammatory effects demonstrated in multiple models.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Testosterone Level Assessment in Human Clinical Trials

- **Study Design:** Randomized, double-blind, placebo-controlled trials are the standard.
- **Participants:** Typically healthy adult males, sometimes with specific criteria such as age range or baseline testosterone levels.
- **Intervention:** Standardized fenugreek seed extract is administered orally in capsule form at doses ranging from 500 mg to 1800 mg daily for a period of 8 to 12 weeks.

- **Data Collection:** Blood and/or saliva samples are collected at baseline and at specified intervals throughout the study.
- **Hormone Analysis:** Total and free testosterone levels are measured using methods such as high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS). Sex hormone
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